molecular formula C14H18FNO3 B3378098 Tert-butyl 3-(3-fluorophenyl)-3-hydroxyazetidine-1-carboxylate CAS No. 1380752-53-3

Tert-butyl 3-(3-fluorophenyl)-3-hydroxyazetidine-1-carboxylate

Cat. No. B3378098
Key on ui cas rn: 1380752-53-3
M. Wt: 267.30
InChI Key: WSHYENZDOYKJHS-UHFFFAOYSA-N
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Patent
US08828987B2

Procedure details

1-Boc-3-azetidinone (500 mg, 2.77 mmol, available from Aldrich #696315) was dissolved in dry tetrahydrofuran (20 ml) under N2 atmosphere. The solution obtained was cooled at 0° C. and 3-Fluorophenylmagnesiumbromide (1M in THF) (3.33 ml, 3.33 mmol) was added dropwise under stirring. The reaction was warmed to room temperature and stirred overnight. The reaction mixture was diluted with NH4Cl sat. sol. (50 ml) and the organics were extracted with ethylacetate (3×50 ml). Collected organics after solvent evaporation afforded the title compound (D28) (783 mg)
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
3-Fluorophenylmagnesiumbromide
Quantity
3.33 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:11][C:10](=[O:12])[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[F:13][C:14]1[CH:15]=[C:16]([Mg]Br)[CH:17]=[CH:18][CH:19]=1>O1CCCC1.[NH4+].[Cl-]>[F:13][C:14]1[CH:19]=[C:18]([C:10]2([OH:12])[CH2:11][N:8]([C:1]([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2])[CH2:9]2)[CH:17]=[CH:16][CH:15]=1 |f:3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(C1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
3-Fluorophenylmagnesiumbromide
Quantity
3.33 mL
Type
reactant
Smiles
FC=1C=C(C=CC1)[Mg]Br
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution obtained
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the organics were extracted with ethylacetate (3×50 ml)
CUSTOM
Type
CUSTOM
Details
Collected organics after solvent evaporation

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)C1(CN(C1)C(=O)OC(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 783 mg
YIELD: CALCULATEDPERCENTYIELD 105.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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